Fukinone
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Overview
Description
Fukinone is a naturally occurring compound that is found in various plants, including the roots of Angelicae Pubescentis and the fruits of Evodia rutaecarpa. It has gained significant attention in recent years due to its potential therapeutic properties and has been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Chemical Properties
A pivotal study by Pasikanti et al. (2009) highlights the total synthesis of (±)-Fukinone, along with (±)-Petasitolone, through an efficient and stereocontrolled approach. This synthesis utilizes a diastereoselective Diels-Alder/aldol sequence to produce a common intermediate, marking a significant step in the exploration of Fukinone’s chemical properties and potential applications. This methodological breakthrough opens avenues for further research into the eremophilane-type compounds, including Fukinone (Pasikanti, Reddy, Iqbal, Dubey, & Das, 2009).
Pharmacokinetic Insights
In the realm of pharmacokinetics, studies have delved into the dynamics of drug-protein interactions and their implications for drug availability to the brain. For instance, Mandula et al. (2006) investigated the role of plasma albumin, a principal binding protein, in drug delivery to the brain. Their findings suggest that the site-specific binding of drugs to albumin significantly influences their brain uptake, offering a nuanced understanding of how compounds like Fukinone may interact with biological systems at the molecular level (Mandula, Parepally, Feng, & Smith, 2006).
Potential Therapeutic Applications
While the research directly related to Fukinone's therapeutic applications is limited, insights can be gleaned from studies on similar compounds and methodologies. For example, the development of polymeric micellar formulations for hydrophobic drugs, as discussed by Aliabadi et al. (2007), presents a method that could potentially be applied to Fukinone. This study outlines an in vitro method to predict the in vivo stability of such formulations, suggesting a framework for future research on Fukinone’s potential medical applications (Aliabadi, Brocks, Mahdipoor, & Lavasanifar, 2007).
properties
CAS RN |
19593-06-7 |
---|---|
Product Name |
Fukinone |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h11-12H,5-9H2,1-4H3/t11-,12+,15+/m0/s1 |
InChI Key |
HMLGXKHWABZSIS-YWPYICTPSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC(=C(C)C)C(=O)C2)C |
SMILES |
CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C |
Canonical SMILES |
CC1CCCC2C1(CC(=C(C)C)C(=O)C2)C |
Other CAS RN |
19593-06-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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